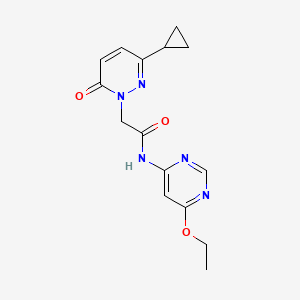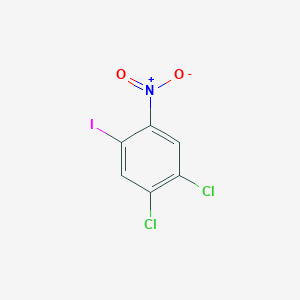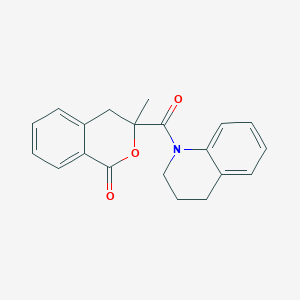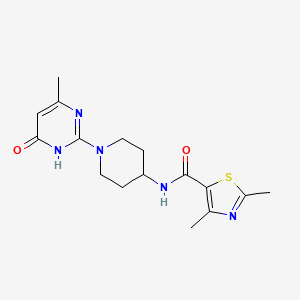
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential use in the treatment of various diseases due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide involves the inhibition of specific enzymes and proteins in the body. The compound has been found to inhibit the activity of certain enzymes involved in the inflammatory response, leading to a reduction in inflammation. It has also been found to inhibit the activity of proteins involved in the growth and proliferation of cancer cells, leading to a reduction in tumor growth.
Biochemical and Physiological Effects
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide has been found to have significant biochemical and physiological effects. The compound has been found to reduce inflammation in the body, leading to a reduction in pain and swelling. It has also been found to have anti-cancer properties, leading to a reduction in tumor growth. Additionally, the compound has been found to have neuroprotective properties, leading to a reduction in neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide in lab experiments include its unique properties, such as its anti-inflammatory, anti-cancer, and neuroprotective properties. The compound has also been found to be highly stable and easy to synthesize. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Direcciones Futuras
There are several future directions for the study of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide. One potential direction is the further study of the compound's neuroprotective properties for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is the study of the compound's potential use in combination with other drugs for the treatment of cancer. Additionally, the compound's potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis could be further explored.
Métodos De Síntesis
The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide involves the reaction of cyclopropylamine, ethyl 4-chloro-3-oxobutanoate, and 4-ethoxypyrimidine-2-amine. The reaction is carried out under specific conditions to obtain the desired compound. This synthesis method has been optimized to obtain a high yield of the compound with high purity.
Aplicaciones Científicas De Investigación
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to have significant anti-inflammatory and anti-cancer properties. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-2-23-14-7-12(16-9-17-14)18-13(21)8-20-15(22)6-5-11(19-20)10-3-4-10/h5-7,9-10H,2-4,8H2,1H3,(H,16,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEUOGHBBLRFQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2501085.png)

![3-ethyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2501089.png)


![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2501096.png)
![5-(4-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2501097.png)
![N-[4-[3-(2-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2501098.png)
![[2-(4-Carbamoylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2501099.png)
![4-[(E)-2-(2-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2501100.png)
![3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2501101.png)

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2501106.png)
